molecular formula C36H28Cl2N8O6 B1582338 C.I. Pigment Red 38 CAS No. 6358-87-8

C.I. Pigment Red 38

Cat. No.: B1582338
CAS No.: 6358-87-8
M. Wt: 739.6 g/mol
InChI Key: PLYDMIIYRWUYBP-UHFFFAOYSA-N
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Description

C.I. Pigment Red 38 is a synthetic organic pigment known for its vibrant red color. It is widely used in various industries, including textiles, plastics, paints, inks, and cosmetics. This pigment is valued for its excellent color strength, lightfastness, and stability, making it a popular choice for applications requiring long-lasting and vivid coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions: C.I. Pigment Red 38 is typically synthesized through a diazotization reaction followed by coupling with a suitable coupling component. The process involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling: The diazonium salt is then reacted with a coupling component, such as a naphthol derivative, to form the azo pigment.

Industrial Production Methods: Industrial production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure consistent quality and yield. The pigment is then filtered, washed, and dried to obtain the final product in powder form.

Chemical Reactions Analysis

Types of Reactions: C.I. Pigment Red 38 undergoes various chemical reactions, including:

    Oxidation: The pigment can be oxidized under certain conditions, leading to changes in its color properties.

    Reduction: Reduction reactions can alter the pigment’s structure and color.

    Substitution: The pigment can undergo substitution reactions with different reagents, modifying its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinonoid structures, while reduction can result in the formation of amines.

Scientific Research Applications

C.I. Pigment Red 38 has a wide range of scientific research applications, including:

    Chemistry: Used as a standard pigment in analytical chemistry for studying pigment properties and reactions.

    Biology: Employed in biological staining techniques to highlight specific structures in cells and tissues.

    Medicine: Investigated for potential use in drug delivery systems and as a marker in medical diagnostics.

    Industry: Widely used in the production of colored plastics, paints, inks, and textiles due to its excellent stability and color properties.

Mechanism of Action

The mechanism by which C.I. Pigment Red 38 exerts its effects is primarily through its interaction with light. The pigment absorbs specific wavelengths of light, resulting in its characteristic red color. The molecular structure of the pigment allows it to interact with various substrates, providing strong adhesion and color retention. The pathways involved include the formation of stable chemical bonds with the substrate, ensuring long-lasting coloration.

Comparison with Similar Compounds

C.I. Pigment Red 38 can be compared with other similar compounds, such as:

    C.I. Pigment Red 146: Another azo pigment with similar applications but different shade and stability properties.

    C.I. Pigment Red 170: Known for its excellent lightfastness and heat stability, making it suitable for high-performance applications.

    C.I. Pigment Red 112: A naphthol-based pigment with good color strength and stability but different hue compared to this compound.

Uniqueness: this compound is unique due to its specific shade of red, excellent lightfastness, and stability. Its versatility in various applications, from industrial to scientific research, sets it apart from other pigments.

Properties

IUPAC Name

ethyl 4-[[2-chloro-4-[3-chloro-4-[(3-ethoxycarbonyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-oxo-1-phenyl-4H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28Cl2N8O6/c1-3-51-35(49)31-29(33(47)45(43-31)23-11-7-5-8-12-23)41-39-27-17-15-21(19-25(27)37)22-16-18-28(26(38)20-22)40-42-30-32(36(50)52-4-2)44-46(34(30)48)24-13-9-6-10-14-24/h5-20,29-30H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYDMIIYRWUYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C1N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=CC=C5)C(=O)OCC)Cl)Cl)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28Cl2N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863750
Record name C.I. Pigment Red 38
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

739.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 1H-Pyrazole-3-carboxylic acid, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[4,5-dihydro-5-oxo-1-phenyl-, 3,3'-diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

6358-87-8
Record name C.I. Pigment Red 38
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6358-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Pigment Red 38
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pigment Red 38
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16093
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrazole-3-carboxylic acid, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[4,5-dihydro-5-oxo-1-phenyl-, 3,3'-diethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Pigment Red 38
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate]
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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